molecular formula C22H26N2O4 B6536080 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,6-dimethoxybenzamide CAS No. 1040643-74-0

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,6-dimethoxybenzamide

Cat. No.: B6536080
CAS No.: 1040643-74-0
M. Wt: 382.5 g/mol
InChI Key: IDZVBOQCRKIXCX-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is attached to an indole ring, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The indole ring is substituted at the 6-position . The compound also contains two methoxy groups attached to the benzene ring and a 2,2-dimethylpropanoyl group attached to the nitrogen of the indole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate indole derivative with the corresponding 2,6-dimethoxybenzoyl chloride or a similar acid chloride . The 2,2-dimethylpropanoyl group could potentially be introduced using 2,2-dimethylpropanoyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and benzamide moieties, along with the 2,2-dimethylpropanoyl and methoxy groups . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.


Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The indole ring might be susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a benzamide derivative, it is likely to have moderate polarity and could potentially form hydrogen bonds .

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-22(2,3)21(26)24-12-11-14-9-10-15(13-16(14)24)23-20(25)19-17(27-4)7-6-8-18(19)28-5/h6-10,13H,11-12H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZVBOQCRKIXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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